

Application Note: 5-Chloro-3H-quinazolin-4-one in Material Science

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Compound of Interest

Compound Name: 5-Chloro-3H-quinazolin-4-one

CAS No.: 60233-66-1

Cat. No.: B3029249

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From Halogen Bonding to Optoelectronic Scaffolds Part 1: Molecular Architecture & Material Potential

The utility of 5-Cl-QZ in materials stems from the 5-position chlorine substituent. Unlike its 6-, 7-, or 8-chloro isomers, the 5-chloro atom sits in the "bay region" adjacent to the carbonyl group. This proximity creates distinct steric and electronic effects that are exploitable for material design.

Supramolecular "Velcro": Halogen Bonding

In solid-state engineering, the chlorine atom acts as a Halogen Bond (XB) donor. The electron-withdrawing nature of the quinazolinone core generates a positive electrostatic potential region (σ -hole) on the extension of the C–Cl bond.

- Mechanism: The electrophilic σ -hole on the Cl atom interacts with nucleophiles (Lewis bases) such as the carbonyl oxygen or pyridyl nitrogen of adjacent molecules.
- Application: This directional interaction () directs crystal packing, enabling the design of robust supramolecular architectures and co-crystals with tunable melting points and solubility profiles.

Optoelectronic Tuning

The 5-Cl-QZ core exhibits Internal Charge Transfer (ICT) properties.

- **Bandgap Modulation:** The electron-withdrawing chlorine inductively stabilizes the HOMO, widening the bandgap compared to the unsubstituted parent.
- **Fluorescence:** Derivatives of 5-Cl-QZ often display Aggregation-Induced Emission (AIE), making them ideal candidates for solid-state sensors where traditional fluorophores quench.

Corrosion Inhibition

The nitrogen-rich heterocyclic core (N1, N3) and the oxygen atom serve as anchoring sites for adsorption onto metal surfaces (e.g., mild steel, copper). The 5-Cl substituent enhances the molecule's hydrophobicity, creating a denser, more water-repellent barrier film that inhibits anodic dissolution.

Part 2: Experimental Protocols

Protocol A: High-Purity Synthesis for Optical Applications

Objective: Synthesize 5-Cl-QZ with >99.5% purity suitable for crystal growth and fluorescence assays.

Reaction Scheme: The synthesis utilizes the Niementowski reaction variation, condensing 2-amino-6-chlorobenzoic acid with formamide.

Reagents:

- 2-Amino-6-chlorobenzoic acid (CAS: 5900-58-3)
- Formamide (High Purity)
- Ethanol (reagent grade)
- DMF (Dimethylformamide)

Step-by-Step Methodology:

- **Condensation:** In a 250 mL round-bottom flask, dissolve 2-amino-6-chlorobenzoic acid (10 mmol, 1.71 g) in Formamide (30 mL).
- **Thermal Activation:** Heat the mixture to 140–150°C under magnetic stirring for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
 - **Expert Insight:** The 5-chloro group provides steric hindrance. Higher temperatures are required compared to the unsubstituted analog to ensure ring closure.
- **Precipitation:** Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring. The crude product will precipitate as a solid.
- **Isolation:** Filter the solid using a Buchner funnel. Wash extensively with water to remove excess formamide.
- **Purification (Critical for Materials):**
 - **Recrystallization:** Dissolve the crude solid in boiling DMF. Add Ethanol dropwise until turbidity appears. Cool slowly to 4°C to grow needle-like crystals.
 - **Yield:** ~75-85%.
 - **Validation:** Purity must be confirmed via HPLC (>99.5%) for optical use.

Protocol B: Single Crystal Growth (Halogen Bonding Analysis)

Objective: Grow X-ray quality crystals to visualize the Cl...O supramolecular network.

- **Solvent Selection:** Prepare a saturated solution of purified 5-Cl-QZ in DMSO (Dimethyl Sulfoxide).
- **Vapor Diffusion:** Place 2 mL of the saturated solution in a small vial. Place this vial inside a larger jar containing Methanol (anti-solvent). Cap the large jar tightly.
- **Incubation:** Allow to stand undisturbed at 20°C for 5–7 days.
- **Harvesting:** Colorless prismatic crystals will form.

- Analysis: Perform Single Crystal X-Ray Diffraction (SC-XRD). Look for intermolecular distances

(sum of van der Waals radii), confirming the halogen bond.[1]

Protocol C: Fabrication of a Fluorescent Metal Ion Sensor

Objective: Utilize 5-Cl-QZ to detect Fe^{3+} ions via fluorescence quenching.

Mechanism: The N3-H and C4=O sites chelate with paramagnetic Fe^{3+} , disrupting the internal charge transfer and quenching fluorescence (Turn-OFF sensor).

- Stock Solution: Prepare a

M stock solution of 5-Cl-QZ in DMSO/Water (9:1 v/v).

- Titration:

- Place 2 mL of stock solution in a quartz cuvette.

- Record the initial emission spectrum (

nm;

nm).

- Add aliquots (10 μL) of aqueous

solution (

M).

- Data Processing: Plot Fluorescence Intensity (

) vs.

.

- Stern-Volmer Analysis: Calculate the quenching constant (

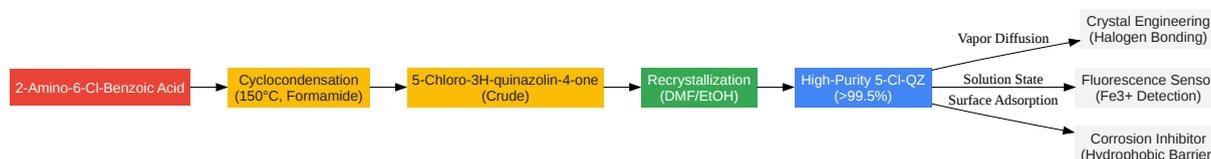
) using:

- Note: A linear plot indicates static quenching (complex formation), confirming the sensor's utility.

Part 3: Visualization & Logic

Logic Flow: From Synthesis to Application

The following diagram illustrates the workflow for processing 5-Cl-QZ into functional materials.

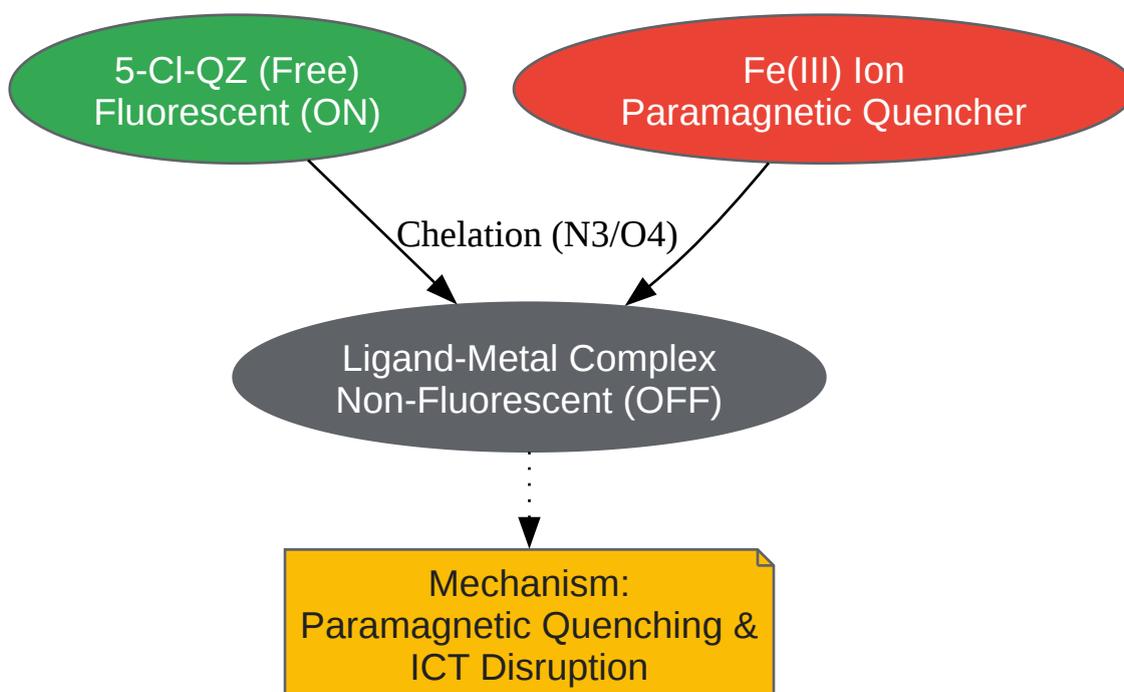


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Caption: Workflow transforming the raw precursor into three distinct material science applications.

Mechanistic Pathway: Fluorescence Sensing

The interaction between the 5-Cl-QZ ligand and Iron(III).



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Caption: "Turn-OFF" sensing mechanism where Fe(III) chelation quenches the native fluorescence.

Part 4: Data Summary & Specifications

Table 1: Physicochemical Properties Relevant to Materials

Property	Value/Description	Relevance
Melting Point	210–215°C	High thermal stability for device integration.
Solubility	Soluble: DMSO, DMF. Insoluble: Water.[2]	Ideal for organic solvent processing; stable in aqueous humidity.
(Abs)	~280 nm, 310 nm	UV-active; suitable for excitation by standard UV LEDs.
Dipole Moment	High (due to C=O and C-Cl)	Facilitates orientation in electric fields (poling).
Crystal Habit	Monoclinic / Triclinic (solvent dependent)	Polymorphism allows tuning of mechanical properties.

Part 5: References

- Synthesis & General Reactivity:
 - Title: Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones.
 - Source: Molecules (MDPI), 2025.
 - URL:[[Link](#)]
- Halogen Bonding in Quinazolines:
 - Title: Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives.[3]
 - Source: Molecules (NIH/PubMed), 2013.
 - URL:[[Link](#)]
- Fluorescence & Sensing Applications:

- Title: Recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging.[4]
- Source: Organic Chemistry Frontiers (RSC), 2021.
- URL:[[Link](#)]
- Corrosion Inhibition Context:
 - Title: Corrosion Inhibitors | Process Solutions.
 - Source: Solenis.[5]

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